molecular formula C₈H₁₀Br₂O₂ B1141879 Deltamethrinic acid CAS No. 72691-18-0

Deltamethrinic acid

Cat. No. B1141879
CAS RN: 72691-18-0
M. Wt: 297.97
InChI Key:
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Description

Deltamethrinic acid is a synthetic compound inspired by natural structures found in the flower head of the plant Chrysanthemum cinerariifolium. Its derivative, deltamethrin, is known for its extremely high insecticidal activity and very low mammalian toxicity, showcasing its significance in pest control without posing substantial risks to mammals (Krief, Jeanmart, & Kremer, 2009).

Synthesis Analysis

The synthesis of this compound has been extensively studied, with various synthetic routes developed, especially those originating from research laboratories. These synthetic approaches are inspired by natural compounds found in certain plants, highlighting the innovative adaptation of natural defenses against insects into synthetic compounds for broader applications (Krief, Jeanmart, & Kremer, 2009).

Molecular Structure Analysis

This compound's molecular structure is closely related to that of natural pyrethroids, with specific attention to its cyclopropane carboxylic acid framework. This structure plays a critical role in its insecticidal properties, allowing for the development of various analogs aimed at enhancing its efficacy and stability (Sheshenev, Baird, & Bolesov, 2005).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions that modify its structure and enhance its properties as an insecticide. These reactions include esterification to form deltamethrin, demonstrating its versatile chemical nature (D'angelo & Revial, 1983).

Physical Properties Analysis

The physical properties of this compound, such as solubility and melting point, are crucial for its formulation as an insecticide. These properties determine the compound's effectiveness in various environments and its application methods (Lee et al., 2002).

Chemical Properties Analysis

The chemical stability, reactivity, and degradation pathways of this compound are essential for understanding its behavior in the environment and its long-term efficacy as an insecticide. Studies have focused on its metabolism, identifying key metabolites and assessing their toxicity and impact on environmental and biological systems (Anand et al., 2006).

Scientific Research Applications

  • Toxicity and Protective Measures : Deltamethrin has been shown to induce hepatonephrotoxicity and oxidative stress in rats. Protective effects against its toxicity have been observed with the administration of Spirulina platensis, which minimizes the toxic effects through its antioxidant activity (Abdel-Daim, Abuzead, & Halawa, 2013).

  • Antioxidants as Mitigators : Studies have highlighted that antioxidants like Vitamin E and Alpha-lipoic acid can attenuate deltamethrin-induced oxidative damage and biochemical alterations in rats (Yousef, Awad, & Mohamed, 2006); (Abdou & Abdel-Daim, 2014).

  • Effects on Aquatic Life : Deltamethrin exposure induces oxidative stress and alters antioxidant systems in freshwater fish, suggesting its ecotoxicological impact on aquatic life (Sayeed et al., 2003).

  • Bioremediation Approaches : Certain bacterial strains, like Serratia marcescens, have shown potential in bioremediation, efficiently degrading deltamethrin in soil, thereby reducing its environmental impact (Cycoń, Żmijowska, & Piotrowska-Seget, 2014).

  • Genotoxic Effects : Deltamethrin has genotoxic effects, as evident from studies on human peripheral blood leukocytes, indicating the potential for DNA damage (Villarini et al., 1998).

  • Synthesis and Insecticidal Activity : The structure of deltamethrinic acid is inspired by compounds found in Chrysanthemum cinerariifolium. Its ester, deltamethrin, shows high insecticidal activity and low toxicity to mammals (Krief, Jeanmart, & Kremer, 2009).

  • Neurotoxic Effects and Neuroprotection : Deltamethrin exposure leads to neurobehavioral deficits and hippocampal tissue damages. Neuroprotective agents like syringic acid can mitigate these effects, highlighting the importance of antioxidant therapy in counteracting neurotoxicity (Ogut et al., 2019).

Future Directions

The future directions of Deltamethrinic acid research could involve further studies on its biodegradation mechanism and its potential for efficient bioremediation of environments contaminated by pyrethroid pesticides and their associated metabolites .

Biochemical Analysis

Biochemical Properties

Deltamethrinic acid, as part of the pyrethroid family, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily in the nervous system of insects, leading to prolonged depolarization and hyperexcitability .

Cellular Effects

This compound, through its ester deltamethrin, has been shown to exert a variety of toxic effects on organs such as the kidney, heart muscle, and nerves in animals . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This tends to be reversible and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

Its ester deltamethrin has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of its ester deltamethrin have been shown to affect cardiovascular and respiratory functions and alter electroencephalogram patterns in dogs .

Metabolic Pathways

Its ester deltamethrin is metabolized in the liver and excreted primarily in the feces .

Transport and Distribution

Its ester deltamethrin is known to be distributed widely in the body after absorption, with the highest concentrations found in fatty tissues .

Subcellular Localization

Its ester deltamethrin is known to bind to plasma proteins and is stored in fat, from where it is slowly released .

properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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